2-(1,1'-Biphenyl-4-YL)propanoic acid
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Overview
Description
(+)-2-(4-Biphenyl)propionic acid is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a biphenyl group attached to a propionic acid moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-(4-biphenyl)propionic acid typically involves the coupling of biphenyl derivatives with propionic acid. One common method is the reaction of 4-biphenylboronic acid with propionic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of (+)-2-(4-biphenyl)propionic acid often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
(+)-2-(4-Biphenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of biphenyl carboxylic acids or ketones.
Reduction: Formation of biphenyl alcohols or aldehydes.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
(+)-2-(4-Biphenyl)propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (+)-2-(4-biphenyl)propionic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another propionic acid derivative with anti-inflammatory properties.
Naproxen: A similar compound used as an NSAID.
Ketoprofen: Shares structural similarities and is used for its analgesic and anti-inflammatory effects.
Uniqueness
(+)-2-(4-Biphenyl)propionic acid is unique due to its specific biphenyl structure, which may confer distinct pharmacological properties compared to other propionic acid derivatives. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects .
Properties
CAS No. |
10532-14-6 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
(2S)-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
JALUUBQFLPUJMY-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Key on ui other cas no. |
10532-14-6 |
Origin of Product |
United States |
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